2,2,4,4-Tetrachloro-1,3-dithietane

Description

Four-Membered Sulfur-Containing Heterocycles

Four-membered heterocycles are cyclic compounds containing a four-atom ring with at least one heteroatom, such as sulfur, nitrogen, or oxygen. numberanalytics.com These structures are of considerable interest due to their inherent ring strain, which influences their chemical reactivity and stability. numberanalytics.com Sulfur-containing four-membered heterocycles, in particular, are a significant class of compounds that serve as building blocks for more complex molecules and have applications in various scientific fields. numberanalytics.comopenmedicinalchemistryjournal.com They can undergo a variety of reactions, including ring-opening, substitution, and cycloadditions, with the reaction mechanisms being influenced by the heteroatom and the degree of saturation in the ring. numberanalytics.com

1,3-Dithietane (B8821032) Ring System Classification

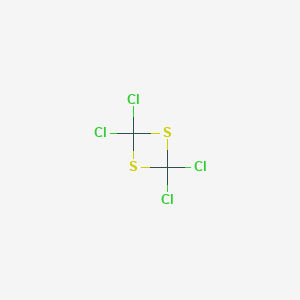

Dithietanes are four-membered heterocyclic compounds containing two sulfur atoms. They exist as two primary isomers: 1,2-dithietanes and 1,3-dithietanes. wikipedia.org In 1,2-dithietanes, the sulfur atoms are adjacent to each other, a structural feature that makes them relatively rare. wikipedia.org In contrast, 1,3-dithietanes feature non-adjacent sulfur atoms. wikipedia.org 2,2,4,4-Tetrachloro-1,3-dithietane is a derivative of the 1,3-dithietane parent ring. wikipedia.org The parent 1,3-dithietane is a colorless, crystalline solid with an unpleasant odor. wikipedia.orgwikipedia.org

Structure

3D Structure

Properties

CAS No. |

20464-23-7 |

|---|---|

Molecular Formula |

C2Cl4S2 |

Molecular Weight |

230 g/mol |

IUPAC Name |

2,2,4,4-tetrachloro-1,3-dithietane |

InChI |

InChI=1S/C2Cl4S2/c3-1(4)7-2(5,6)8-1 |

InChI Key |

QIULAHZFLGCCFQ-UHFFFAOYSA-N |

SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

Canonical SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

Synonyms |

dithiophosgene |

Origin of Product |

United States |

Historical Perspective on 1,3 Dithietane Chemistry and Its Chlorinated Derivatives

The study of 1,3-dithietanes dates back to the 19th century, with the first examples of carbon-substituted derivatives being described as early as 1872. wikipedia.org A significant advancement in the field was the preparation of the parent 1,3-dithietane (B8821032) in 1976. wikipedia.orgwikipedia.org

2,2,4,4-Tetrachloro-1,3-dithietane is known as the photochemically-formed dimer of thiophosgene (B130339). wikipedia.org Thiophosgene itself was first reported in the mid-19th century and is a key reagent in organic synthesis. mdpi.com The dimerization of thiophosgene to form the tetrachloro-1,3-dithietane ring system is a notable reaction in the history of this class of compounds. wikipedia.orgmdpi.com

Academic and Research Significance of Halogenated 1,3 Dithietanes

Direct Synthesis Approaches to this compound

The formation of this compound is most directly accomplished through methods that specifically target its four-membered ring structure containing two sulfur and two carbon atoms, each carbon atom being bonded to two chlorine atoms.

Dimerization Reactions of Chlorinated Thiocarbonyl Compounds

A principal route to this compound involves the dimerization of thiophosgene (CSCl₂). Thiophosgene, a red liquid, can undergo a head-to-tail dimerization to form the colorless, solid this compound. wikipedia.org This reaction is typically induced by photochemical means, such as irradiation with ultraviolet (UV) light. wikipedia.orgmdpi.com The process involves the [2+2] cycloaddition of two thiophosgene molecules.

A study reported that photochemical irradiation of neat thiophosgene for 20 hours with an analytical quartz lamp leads to the formation of the dimer, which can be isolated as a solid upon cooling. mdpi.com It has been noted that this dimer was likely observed much earlier through simple exposure to sunlight. mdpi.com The dimerization of thiophosgene is a classic example of forming a 1,3-dithietane ring system. wikipedia.org

Derivatives of chlorinated thiocarbonyl compounds, such as thiocarbonyl S-imides (CCl₂=S=NAr), which can be generated from N-aryltrichloromethanesulfenamides, also undergo spontaneous dimerization. tandfonline.comtandfonline.comresearchgate.net While these reactions lead to dithiadiazinane structures, they highlight the propensity of chlorinated thiocarbonyl species to dimerize, a reaction pattern central to the synthesis of this compound.

Reactions Involving Thiophosgene and Related Precursors

Thiophosgene (CSCl₂) is the primary precursor for the synthesis of this compound. wikipedia.orgmdpi.com The dimerization of thiophosgene itself is the most direct synthesis method. wikipedia.org Thiophosgene is typically prepared in a two-step process from carbon disulfide. First, carbon disulfide is chlorinated to produce trichloromethanesulfenyl chloride (CCl₃SCl). This intermediate is then reduced to yield thiophosgene. wikipedia.org

The dimer, this compound, is not only a product of thiophosgene but can also serve as a precursor for other reactions. For instance, it can be hydrolyzed under acidic conditions to produce 4,4-dichloro-1,3-dithietane-2-one. mdpi.com This suggests that the stability of the tetrachlorinated dithietane ring allows for subsequent chemical modifications.

Oxidative Cyclization Pathways for Dithietanes

While direct oxidative cyclization is a more common strategy for the synthesis of other heterocyclic systems like tetrahydrofurans from 1,5-dienes, the principles can be conceptually applied to dithietane formation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the context of this compound, its formation from thiophosgene can be viewed as a self-cycloaddition, which does not formally involve an external oxidizing agent. However, the formation of the sulfur-sulfur bond in some related dimerization processes, such as the head-to-head dimerization of thiocarbonyl S-imides to form 1,4,2,3-dithiadiazinanes, involves a formal oxidation of the sulfur atoms. tandfonline.comtandfonline.comresearchgate.net

Synthesis of Substituted 1,3-Dithietanes Applicable to Chlorinated Analogs

General synthetic methods for substituted 1,3-dithietanes provide a broader context for understanding the formation of their chlorinated counterparts. These methods often rely on cycloaddition reactions and ring manipulation strategies.

[2+2] Cycloaddition Reactions in Dithietane Formation

The formation of the 1,3-dithietane ring is frequently achieved through [2+2] cycloaddition reactions. researchgate.netnih.govbeilstein-journals.orglibretexts.org In the case of this compound, the dimerization of thiophosgene is a prime example of a head-to-tail [2+2] cycloaddition. wikipedia.orgresearchgate.net This type of reaction, where two thiocarbonyl compounds react to form the four-membered dithietane ring, is a fundamental approach. researchgate.net

Photochemical [2+2] cycloadditions, often referred to as the thia-Paternò-Büchi reaction, are a well-established method for constructing thietane (B1214591) rings, a related class of four-membered sulfur heterocycles. beilstein-journals.orgnih.gov These reactions typically involve the cycloaddition of a thiocarbonyl compound and an alkene. nih.gov While this specific reaction leads to thietanes, the underlying principle of [2+2] cycloaddition is directly relevant to the dimerization of thiophosgene to form a 1,3-dithietane.

The table below summarizes key aspects of the [2+2] cycloaddition for dithietane formation.

| Reactant(s) | Reaction Type | Product | Conditions |

| Thiophosgene (2 molecules) | Head-to-tail [2+2] Cycloaddition | This compound | UV irradiation |

| Thiocarbonyl Compounds | Head-to-tail [2+2] Dimerization | 1,3-Dithietanes | Varies |

Ring Expansion and Contraction Strategies for Dithietanes

Ring expansion and contraction reactions represent another avenue for the synthesis of cyclic compounds, including four-membered rings like dithietanes. nih.govetsu.eduyoutube.com Although less common for the direct synthesis of this compound, these strategies are important in the broader context of heterocyclic chemistry. For instance, larger rings containing sulfur atoms could potentially undergo ring contraction to form a more strained four-membered dithietane system under specific conditions. Conversely, smaller three-membered rings, such as thiiranes, can be used as precursors in reactions that lead to the formation of four-membered thietanes, a related class of compounds. nih.gov

While direct examples of ring expansion or contraction leading to this compound are not prominent in the literature, these methods remain a potential, albeit less explored, synthetic route.

Derivatization Strategies for this compound

The this compound molecule offers two primary sites for further chemical modification: the sulfur atoms of the ring and the chlorine-bearing carbon atoms.

The sulfur atoms in the 1,3-dithietane ring can be readily oxidized to various oxidation states, yielding sulfoxides and sulfones. These reactions are a key strategy for modifying the electronic and structural properties of the ring system. The oxidation can proceed in a stepwise manner, allowing for the potential isolation of several distinct oxide derivatives.

Common oxidizing agents used for converting thioethers to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperbenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.org The extent of oxidation can typically be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For this compound, the following oxidized species are known or expected:

This compound-1-oxide (Monoxide)

This compound-1,3-dioxide (Dioxide, cis/trans isomers possible)

This compound-1,1,3-trioxide (Trioxide)

This compound-1,1,3,3-tetraoxide (Tetraoxide)

The fully oxidized derivative, this compound-1,1,3,3-tetraoxide, is a known compound, often referred to as a sulfene (B1252967) dimer. wikipedia.orgchemspider.com The controlled, stepwise oxidation allows for the synthesis of a family of derivatives with varying properties.

| Oxidized Derivative | Common Name | Required Oxidation State |

| C₂Cl₄S₂O | Monoxide | S(IV), S(II) |

| C₂Cl₄S₂O₂ | Dioxide | S(IV), S(IV) |

| C₂Cl₄S₂O₃ | Trioxide | S(VI), S(IV) |

| C₂Cl₄S₂O₄ | Tetraoxide | S(VI), S(VI) |

The dichloromethylene (-CCl₂) groups of the this compound ring are also reactive centers. The chlorine atoms can be displaced in substitution reactions, although the reactivity is influenced by the sterically hindered and electron-rich environment of the ring.

A notable and well-documented substitution reaction is the partial hydrolysis of the ring. When this compound is treated with aqueous acetic acid, one of the two dichloromethylene groups is hydrolyzed to a carbonyl group. mdpi.com This reaction selectively yields 4,4-dichloro-1,3-dithietan-2-one, demonstrating a substitution of two chlorine atoms by one oxygen atom at a single carbon center. mdpi.com This hydrolysis product was first identified in a decades-old sample of thiophosgene, having formed spontaneously from the dimer and trace amounts of water. mdpi.com

Further nucleophilic substitution reactions at the carbon centers are possible, though they can be challenging. The high degree of chlorination makes the ring carbons electrophilic, but steric hindrance can limit the access of nucleophiles. Research on related perfluoroalkylated 1,3-dithietanes shows that reactions with nucleophiles can also lead to ring-opening followed by subsequent reactions, rather than direct substitution on the intact dithietane ring.

Spectroscopic Techniques for Structural Determination

A range of spectroscopic methods has been employed to elucidate the structure of this compound, providing insights into its bonding and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S)

Due to the absence of hydrogen atoms in its structure, ¹H NMR spectroscopy is not applicable for the direct characterization of this compound.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 229.963 g/mol . nist.gov Upon ionization in a mass spectrometer, the molecular ion would be expected. While a detailed fragmentation pattern for this specific compound is not extensively documented in readily available literature, the mass spectrum of its monomer, thiophosgene, is well-characterized. nist.govnist.gov It is anticipated that the fragmentation of the dimer would likely involve cleavage of the dithietane ring to produce fragments corresponding to the thiophosgene monomer (CSCl₂⁺) and other related ions.

Infrared (IR) and Raman Spectroscopy

A tentative assignment of the observed vibrational bands was made based on the D₂h point group. cdnsciencepub.com The data from these spectroscopic techniques provide strong evidence for the centrosymmetric and planar nature of the this compound ring.

| Spectroscopic Data for this compound | |

| Technique | Observed Frequencies (cm⁻¹) and Assignments |

| Infrared (IR) Spectroscopy | Bands assigned to various vibrational modes consistent with a D₂h symmetry. cdnsciencepub.com |

| Raman Spectroscopy | Bands assigned to various vibrational modes consistent with a D₂h symmetry, with no coincidences with IR bands. cdnsciencepub.com |

Photoelectron (PE) Spectroscopy

Photoelectron spectroscopy provides information about the electronic structure of a molecule by measuring the ionization energies of its electrons. The NIST Chemistry WebBook reports a vertical ionization energy of 9.69 eV for this compound, as determined by photoelectron spectroscopy. nist.gov This value is attributed to the work of Bock, Wagner, and Kroner in 1972. nist.gov This ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule. Further analysis of the full photoelectron spectrum would provide deeper insights into the energies of other molecular orbitals within the compound.

Diffraction Methods for Crystalline and Gas-Phase Structures

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a molecule.

Gas Electron Diffraction Studies

Gas electron diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds in the gas phase, free from the packing forces present in the crystalline state. While a dedicated gas electron diffraction study specifically for this compound is not extensively reported in the searched literature, studies on related 1,3-dithietane derivatives provide valuable insights into the expected structural parameters.

For instance, a gas electron diffraction study of 1,3-dithietane 1,1,3,3-tetraoxide revealed that the potential energy surface for the ring is remarkably flat. ed.ac.uk The experimental data could be fitted with a model of a planar ring or one puckered by up to 9 degrees with very little difference in the goodness of fit, suggesting a low barrier to planarity. ed.ac.uk This finding in a related dithietane suggests that the four-membered ring in this compound might also exhibit a tendency towards planarity in the gas phase.

Theoretical calculations, often performed in conjunction with GED studies, help in refining the structural model and understanding the bonding. ed.ac.uk For 1,3-dithietane derivatives, these calculations can provide deeper insights into the electron localization and how it influences the molecular structure. ed.ac.uk

While direct experimental GED data for this compound is not available in the provided search results, the planarity observed in related compounds suggests a similar low-energy barrier for ring puckering in the gas phase.

Conformational Analysis and Ring Dynamics

The conformation and dynamic behavior of the 1,3-dithietane ring are of significant interest, particularly how they are influenced by substituents. The four-membered ring can exist in either a planar or a puckered conformation, and the interplay of steric and electronic effects dictates the preferred geometry.

Gas-Phase Structural Determination (e.g., Microwave Spectroscopy)

Microwave spectroscopy is a high-resolution technique that provides precise information on the rotational constants of a molecule in the gas phase, from which its geometry can be accurately determined. A specific microwave spectroscopy study for this compound was not identified in the search results.

However, X-ray diffraction data for this compound in the solid state provides valuable information about its molecular dimensions. These studies have shown that the C2S2 ring is essentially planar. mdpi.com While solid-state structures can be influenced by crystal packing forces, this planarity in the condensed phase is a strong indicator of a low intrinsic barrier to planarity for the isolated molecule.

The table below presents selected bond lengths and angles for this compound as determined by X-ray crystallography. These solid-state data offer a foundational understanding of the molecule's geometry, which is crucial for any gas-phase conformational analysis.

Structural Parameters of this compound (from X-ray Diffraction)

| Parameter | Value | Reference |

|---|---|---|

| C-S Bond Length | 1.801(6) Å, 1.807(6) Å | beilstein-journals.org |

| C-Cl Bond Length | 1.760(6) Å, 1.778(6) Å | beilstein-journals.org |

| C-S-C Bond Angle | 83.9(5)° | beilstein-journals.org |

| S-C-S Bond Angle | Not specified | |

| Cl-C-Cl Bond Angle | 107.1(4)° | beilstein-journals.org |

Influence of Halogenation on Molecular Conformation and Ring Pucker

The substitution of hydrogen atoms with halogens can significantly impact the conformational preferences of cyclic molecules due to a combination of steric and electronic effects. In the case of this compound, the presence of four bulky chlorine atoms is expected to play a crucial role in determining the ring's conformation.

Studies on other halogenated cyclic systems provide analogous insights. For instance, in halogenated pyran analogues, 1,3-diaxial repulsion between halogen substituents leads to deviations in intra-annular torsion angles. beilstein-journals.orgbeilstein-archives.org This repulsive interaction increases with the size of the halogen (F < Cl < Br < I). beilstein-journals.orgbeilstein-archives.org Applying this principle to this compound, the steric repulsion between the chlorine atoms on the same carbon (geminal) and across the ring (transannular) would be substantial.

While a direct comparative study on the ring puckering of various halogenated 1,3-dithietanes was not found, the general principles of conformational analysis suggest that the high degree of chlorination in this compound is a dominant factor favoring a planar ring structure to alleviate steric hindrance between the halogen atoms.

Reactivity and Reaction Mechanisms of 2,2,4,4 Tetrachloro 1,3 Dithietane

Ring-Opening Reactions

The four-membered ring of 2,2,4,4-tetrachloro-1,3-dithietane, a dimer of thiophosgene (B130339), is subject to cleavage under various conditions, leading to the formation of reactive intermediates or stable products. wikipedia.org These ring-opening reactions are fundamental to its application in synthetic chemistry.

Thermal Decomposition and Retro-[2+2] Cycloelimination

The thermal stability of the 1,3-dithietane (B8821032) ring is significant, but at elevated temperatures, it can undergo retro-[2+2] cycloelimination. This process is the reverse of the dimerization of thiophosgene and results in the regeneration of two molecules of the highly reactive thiophosgene (CSCl₂). The retro-Diels-Alder reaction, a similar [4+2] cycloelimination, provides a conceptual framework for understanding this type of transformation, which is generally favored at higher temperatures. wikipedia.org The driving force for this reaction is the increase in entropy from one molecule cleaving into two.

Nucleophilic Ring Cleavage

The 1,3-dithietane ring in this compound is susceptible to attack by nucleophiles. This reactivity is exemplified by the hydrolysis of its partially hydrolyzed analogue, 4,4-dichloro-1,3-dithietane-2-one, which reacts with nucleophiles under mild aqueous conditions. mdpi.com The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, a related compound, with vinylamides leads to the formation of [2+2] cycloadducts, demonstrating the ring's ability to be opened by nucleophilic attack. nih.govbeilstein-journals.org The general mechanism involves the nucleophile attacking one of the electrophilic carbon atoms of the dithietane ring, leading to the cleavage of a carbon-sulfur bond and subsequent ring opening.

Cleavage of Carbon-Sulfur Bonds in Dithietanes

The carbon-sulfur bonds in the 1,3-dithietane ring are the points of initial cleavage in most of its reactions. Oxidative conditions, for instance, can facilitate the cleavage of C-S bonds in thiols and dithioethers. rsc.org While specific studies on the oxidative cleavage of this compound are not detailed in the provided context, the general principles of C-S bond cleavage in similar structures are applicable. For example, reagents like bis(trifluoroacetoxy)iodobenzene are known to effectively deprotect dithiane-containing compounds. organic-chemistry.org

Cycloaddition Reactions (beyond initial synthesis)

Beyond its formation via [2+2] cycloaddition of thiophosgene, this compound and its derivatives can participate in further cycloaddition reactions.

[2+2] Cycloadditions with Unsaturated Systems

The monomeric thiophosgene, which can be generated from the thermal retro-[2+2] cycloelimination of this compound, readily undergoes [2+2] cycloaddition reactions with various unsaturated systems. nih.gov These reactions, often photochemical in nature, provide a versatile route to four-membered rings. nih.gov For instance, the reaction of hexafluorothioacetone (B74735), generated from its dimer, with vinylamides yields thietanes. nih.govbeilstein-journals.org Visible light-absorbing transition metal complexes can also catalyze [2+2] cycloadditions of 1,3-dienes. nih.gov

[2+4] Cycloadditions and Hetero-Diels-Alder Reactions

Thiophosgene, being an electron-poor dienophile, can participate in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, with electron-rich dienes. organic-chemistry.orgmdpi.com This reaction is a powerful method for constructing six-membered heterocyclic rings containing sulfur. organic-chemistry.org The reactivity in these cycloadditions is governed by the frontier molecular orbitals of the diene and the dienophile. organic-chemistry.org Sulfur-containing dienophiles, like thiophosgene, are highly reactive in these transformations. nih.gov

Substitution and Functionalization Reactions

The reactivity of this compound is characterized by its susceptibility to substitution and functionalization reactions, which allow for the introduction of a variety of functional groups and the synthesis of new derivatives.

Electrophilic and Nucleophilic Substitution Processes

The 1,3-dithietane ring system can undergo both electrophilic and nucleophilic substitution reactions, although the latter is more common for this compound due to the electron-withdrawing nature of the chlorine atoms. Nucleophilic attack typically occurs at the carbon atoms of the ring, leading to the displacement of the chlorine atoms.

The reaction of this compound's dimer, hexafluorothioacetone dimer (2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane), with various electron-rich olefins and dienes results in the formation of corresponding cycloadducts, such as thietanes. nih.gov These reactions have been observed with vinyl ethers, vinyl sulfides, cyclic dienes, and styrenes. nih.gov Fluoride anion-catalyzed reactions of the hexafluorothioacetone dimer have also been reported with vinyl ethers, vinyl sulfides, ketene (B1206846) dimethylacetal, styrenes, and cyclic dienes. nih.gov

Double nucleophilic displacements of 1,3-dihaloalkanes with sodium sulfide (B99878) are a traditional method for preparing thietane (B1214591) derivatives. nih.gov However, this method is generally more suitable for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org The synthesis of 2,2,4,4-tetrasubstituted thietanes via this route is often hindered by steric effects, which can lead to competing elimination reactions. beilstein-journals.org

Reactions with Nitrogen-Containing Heterocycles

This compound and its derivatives serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with vinylamides in polar solvents like DMF or DMSO at elevated temperatures leads to the formation of 4-amino-2,2-bis(trifluoromethyl)thietanes. nih.gov These [2+2] cycloaddition reactions proceed without the need for a catalyst and yield the corresponding cycloadducts in moderate to good yields (47–86%). nih.gov

A notable example is the reaction with N-vinylcarbazole, which exhibits high reactivity. nih.gov Heating a mixture of N-vinylcarbazole and 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane in DMF at 70°C results in the selective formation of the corresponding thietane in 67% yield within two hours. nih.gov

Silylation Reactions and Related Derivatizations

Silylation reactions can be employed to introduce silyl (B83357) groups into the 1,3-dithietane framework, which can then serve as versatile intermediates for further functionalization. While specific examples of silylation directly on this compound are not extensively detailed in the provided context, the general principles of silyl chemistry suggest that nucleophilic silylating agents could react at the carbon atoms, potentially displacing the chlorine atoms.

Isomerization Pathways and Stereochemical Considerations

The stereochemistry of 1,3-dithietane derivatives is a critical aspect of their chemistry, with cis-trans isomerization being a key process that influences their properties and reactivity.

Cis-Trans Isomerization Mechanisms of Dithietane Derivatives

The cis-trans isomerization of dithietane derivatives can occur through different mechanisms, including in-plane inversion and out-of-plane torsion. rsc.org Theoretical studies on dithietane-1,3-dioxide have shown that the transition state for the cis-trans interconversion has a quasi-planar ring structure. researchgate.net The activation energy for this process is influenced by the substituents on the ring. For instance, the activation energies for chloro and methyl derivatives in the gas phase are approximately 49 and 45 kcal/mol, respectively. researchgate.net These energies decrease in solution. researchgate.net

The isomerization process is not limited to dithietanes and is a known phenomenon in other cyclic systems and molecules with double bonds, such as diazenes and carotenoids. rsc.orgnih.gov For diazenes, both inversion and torsion pathways have been proposed, with computational studies suggesting that torsion is the more favorable pathway due to a centrifugal barrier in the inversion mechanism. rsc.org In carotenoids, cis-trans isomerization is often mediated by a triplet excited state. nih.gov

Influence of Solvent Polarity on Isomerization Equilibria

Solvent polarity plays a significant role in the position of the cis-trans equilibrium for dithietane derivatives. In the gas phase, both cis and trans isomers of dithietane-1,3-dioxide are present in nearly equal concentrations. researchgate.net However, in more polar solvents, the equilibrium shifts towards the cis form. researchgate.net Conversely, for other derivatives like the chloro-substituted dithietane, the equilibrium in both polar and non-polar solvents is displaced towards the trans configuration. researchgate.net

This solvent effect is a general phenomenon observed for various isomerizing systems. For instance, in carbocyanine dyes, the equilibrium between cis and trans isomers is dependent on solvent polarity due to electrostatic interactions between the dye cation and its counterion in less polar media. mdpi.com In polar solvents, these dyes predominantly exist as cis isomers, while in low-polarity solvents, the trans form is favored. mdpi.com The presence of different isomers in solution can significantly impact the photochemical properties of the compounds. mdpi.com

Theoretical and Computational Investigations of 2,2,4,4 Tetrachloro 1,3 Dithietane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fine details of the molecular geometry and electronic landscape of 2,2,4,4-tetrachloro-1,3-dithietane.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to predict the geometries and energies of molecules. researchgate.net Studies on related organosulfur compounds, such as 1,3-dithiane (B146892), have utilized these methods to explore conformational preferences and the energies of various structures like chair, boat, and twist forms. researchgate.net For this compound, these calculations confirm a planar C₂S₂ ring structure.

A comparison of the calculated bond lengths and angles with experimental data for the related compound 4,4-dichloro-1,3-dithietane-2-one highlights the influence of the cyclic structure on molecular geometry. The S–C–S angles in the ring are significantly constrained, measuring less than 100°, in contrast to the approximately 110.9° angles found in non-cyclic analogues. mdpi.com

Table 1: Comparison of Selected Bond Lengths (Å) and Angles (°) for this compound and a Related Compound.

| Parameter | This compound (Calculated) | 4,4-dichloro-1,3-dithietane-2-one (Experimental) mdpi.com |

| C-S Bond Length | Data not available in search results | ~1.8 Å |

| C-Cl Bond Length | Data not available in search results | ~1.75 Å |

| S-C-S Angle | < 100° | < 100° |

| Cl-C-Cl Angle | Data not available in search results | ~110° |

Photoelectron spectroscopy has been used to determine the vertical ionization energy of this compound to be 9.69 eV. nist.gov This value provides insight into the energy required to remove an electron from the molecule, a key parameter in understanding its electronic structure and reactivity.

Potential Energy Surface Analysis

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is crucial for understanding reaction pathways and conformational changes. rsc.org Computational exploration of the PES for molecules like vinylacetylene has identified numerous stable structures and transition states, revealing complex rearrangement and decomposition pathways. rsc.org For this compound, PES analysis helps to understand its stability and the energetic barriers to different chemical transformations. The dimerization of thiophosgene (B130339) to form this compound is a key reaction that can be understood through PES calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, from conformational changes to intermolecular interactions.

Conformational Energy Landscapes and Dynamics

While the four-membered ring of this compound is relatively rigid, computational studies on similar but more flexible six-membered rings like 1,3-dithiane reveal a complex conformational energy landscape with multiple stable conformers (chair, twist) and transition states (boat, half-chair, sofa). researchgate.net These studies use methods like ab initio molecular orbital theory and DFT to calculate the optimized geometries and relative energies of these different conformations. researchgate.net Such analyses, when applied to derivatives or reaction products of this compound, can elucidate their structural preferences and dynamic behavior.

Analysis of Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonds)

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction plays a crucial role in crystal engineering and the design of new materials. nih.govresearchgate.net In the context of this compound, the chlorine atoms can participate in halogen bonding with other molecules.

Studies on related systems, such as the diiodine adducts of 1,3- and 1,4-dithiane, have shown the presence of significant S···I halogen and chalcogen bonding interactions. nih.gov DFT calculations have been employed to study the thermodynamics of these interactions in solution. nih.gov Similarly, the interaction of tetraphenylethene derivatives functionalized with halogen bond donors with anions has been shown to induce the formation of emissive aggregates, a process driven by halogen bonding. nih.gov These examples highlight the potential for the chlorine atoms in this compound to engage in significant intermolecular halogen bonding, influencing its solid-state structure and interactions with other molecules.

Reaction Mechanism Predictions and Energetics

In the case of this compound, it is known to be formed from the photochemical dimerization of thiophosgene. wikipedia.org Computational studies can model this dimerization process, calculating the activation energies and the stability of the resulting dithietane ring. Furthermore, the decomposition of this compound and its reactions with other species can be theoretically investigated to predict the most likely reaction pathways and the associated energy changes. For example, the fragmentation of the related compound 4,4-dichloro-1,3-dithietane-2-one in a mass spectrometer, which predominantly yields thiophosgene radical cations (CCl₂S⁺), suggests a retro-dimerization pathway that could be modeled computationally. mdpi.com

In-Depth Computational Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature, detailed theoretical and computational investigations into the transition state and activation energy of this compound are not publicly available. As a result, a data-driven article focusing on these specific computational aspects as requested cannot be generated at this time.

This compound is recognized in chemical literature primarily as the cyclic dimer of thiophosgene (CSCl₂). Its formation involves the [2+2] cycloaddition of two thiophosgene molecules. While the synthesis and basic structural properties of this compound are documented, a deep dive into its computational chemistry, particularly the energetic and geometric details of its dissociation or formation, remains a niche area of research without published, peer-reviewed data.

Theoretical and computational chemistry plays a crucial role in understanding reaction mechanisms. For a compound like this compound, such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. These methods would be employed to model the potential energy surface of the reaction, allowing for the characterization of stationary points, including the reactants, products, and, most critically for the requested article, the transition state.

A transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Its characterization involves determining its geometry (bond lengths and angles) and vibrational frequencies. One of the key outcomes of locating a transition state is the calculation of the activation energy , which is the energy barrier that must be overcome for the reaction to occur. This value is fundamental to understanding the kinetics of a chemical process.

The absence of specific studies on the transition state and activation energy of this compound's formation or dissociation means that the data necessary to populate the requested sections on "Transition State Characterization" and "Activation Energy Calculations" is not available. Without this foundational data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Future research in the field of computational chemistry may address this knowledge gap. A detailed theoretical study on the dimerization of thiophosgene to form this compound, or its reverse reaction, would provide valuable insights into the stability and reactivity of this interesting sulfur-containing heterocycle. Such a study would likely include the very data that was sought for this article, including detailed tables of transition state geometries and calculated activation energies. Until such research is published, a comprehensive and data-rich article on this specific topic cannot be responsibly produced.

Advanced Applications of 2,2,4,4 Tetrachloro 1,3 Dithietane in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Organic Synthesis

2,2,4,4-Tetrachloro-1,3-dithietane, a dimer of thiophosgene (B130339), serves as a versatile and valuable building block in the field of organic synthesis. wikipedia.org Its unique structure, featuring a four-membered ring with two sulfur atoms and four chlorine atoms, provides a gateway to a diverse array of sulfur-containing compounds.

Precursor for Complex Sulfur-Containing Compounds

The compound is a well-established precursor for the synthesis of complex molecules containing sulfur. capes.gov.brmdpi.com Its reactivity allows for the introduction of the dithietane ring system or its fragments into larger, more intricate molecular architectures. For instance, it can be hydrolyzed under acidic conditions to yield 4,4-dichloro-1,3-dithietan-2-one. mdpi.comresearchgate.net This transformation highlights its utility in generating derivatives with modified functional groups.

Furthermore, the chlorinated nature of this compound makes it a key starting material for a variety of substitution reactions, enabling the synthesis of a broad spectrum of sulfur-containing heterocycles and other complex structures.

Intermediate in the Synthesis of Novel Heterocyclic and Acyclic Structures

The role of this compound as a synthetic intermediate is pivotal in the construction of novel heterocyclic and acyclic frameworks. capes.gov.brmdpi.comresearchgate.net Its reactions often proceed through the formation of reactive intermediates that can be trapped by various reagents to afford a wide range of products.

One notable application is in the synthesis of 1,3,4-thiadiazoles. The synthesis often begins with aromatic carboxylic acids which, through a multi-step process involving the formation of 2-amino-5-aryl-1,3,4-thiadiazoles, can be converted to the target azo dyes. mdpi.comalliedacademies.org This demonstrates the utility of the dithietane in building complex heterocyclic systems.

The reactions involving this compound can lead to the formation of various ring systems, including five-membered heterocycles like thiophenes and 1,3-dithiolanes. researchgate.netnih.gov For example, the reaction of polyfluoroalkanethioamides with a thiocarbonyl ylide, which can be conceptually related to intermediates derived from dithietanes, yields 4-polyfluoroalkyl-1,3-dithiolanes. researchgate.net

Below is a table summarizing the synthesis of various heterocyclic compounds where this compound or related structures act as key intermediates.

| Starting Material(s) | Reagent(s) | Product | Reference |

| Aromatic carboxylic acids | Thionyl chloride, 2-benzoylhydrazinecarbothioamide, H₂SO₄ | 2-Amino-5-aryl-1,3,4-thiadiazoles | mdpi.com |

| Polyfluoroalkanethioamides | Thiocarbonyl ylide | 4-Polyfluoroalkyl-1,3-dithiolanes | researchgate.net |

| Ketene (B1206846) N,S-acetals | - | Tetrasubstituted thiophenes | nih.gov |

Generation of Reactive Intermediates for Further Transformations

A key aspect of the synthetic utility of this compound lies in its ability to generate highly reactive intermediates. These transient species can then participate in a variety of chemical transformations, leading to the formation of diverse and complex molecules.

One such reactive intermediate is thiophosgene, which can be generated from the dithietane. Thiophosgene is a valuable reagent in its own right, used in the synthesis of various sulfur-containing compounds. The dithietane can be considered a stable and manageable source of this otherwise toxic and difficult-to-handle chemical.

Furthermore, reactions involving the dithietane can generate thioketene (B13734457) intermediates. These are highly electrophilic species that readily react with nucleophiles, providing a pathway to a range of thioamides and other sulfur-containing functionalities. The generation of such reactive intermediates opens up a wide array of possibilities for constructing complex molecular architectures.

Contributions to Polymer Science and Advanced Materials

The unique properties of this compound and its derivatives also extend to the realm of polymer science and the development of advanced materials.

Synthesis of Specialized Fluorinated Materials (by analogy with related dithietanes)

While direct applications of this compound in fluorinated material synthesis are not extensively documented, the chemistry of related fluorinated dithietanes provides a strong analogy for its potential in this area. For example, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, the dimer of hexafluorothioacetone (B74735), is known to react with various electron-rich olefins to produce fluorinated cycloadducts. nih.gov This suggests that this compound could serve as a precursor to fluorinated building blocks for polymers.

The synthesis of fluorinated materials is of significant interest due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of fluorine into polymers can be achieved through the use of fluorinated monomers. nih.gov By analogy, derivatives of this compound, where chlorine atoms are replaced by fluorine, could be valuable monomers for the synthesis of specialized fluorinated polymers.

Applications in Controlled Polymerization Techniques (e.g., RAFT Polymerization via derivatives)

Derivatives of this compound have potential applications in controlled polymerization techniques, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com RAFT polymerization is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.

The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. Dithioesters and dithiocarbamates are common classes of RAFT agents. cmu.eduresearchgate.net It is conceivable that derivatives of this compound could be converted into effective RAFT agents. For example, reaction with appropriate nucleophiles could lead to the formation of dithioesters or other thiocarbonylthio compounds that can function as CTAs.

The table below provides examples of monomers and the corresponding polydispersity indices (PDI) achieved in RAFT polymerization using dithiobenzoate-type CTAs, illustrating the level of control possible with this technique.

| Monomer | Initiator | PDI | Reference |

| Styrene (St) | AIBN | <1.2 | cmu.edu |

| Methyl Methacrylate (MMA) | AIBN | ~1.2-1.8 | researchgate.net |

| Ethyl Acrylate (EA) | VA-086 | ~1.2 | mdpi.com |

| Methyl Acrylate (MA) | VA-086 | ~1.2 | mdpi.com |

The ability to synthesize well-defined polymers opens up possibilities for creating advanced materials with tailored properties for a wide range of applications, from drug delivery to electronics.

Development of Materials with Specific Electronic and Optical Properties

This compound emerges as a significant precursor in the synthesis of advanced materials, particularly in the realm of conjugated polymers that possess specific electronic and optical characteristics. The compound's utility is primarily derived from its capacity to generate thiocarbonyl compounds, which are versatile building blocks for a variety of polymerization reactions. This section details the pathways for developing such materials and their resulting properties.

The principal strategy for utilizing this compound in materials science is through its conversion into more reactive monomeric units. When heated, it can undergo a cycloreversion to yield two equivalents of thiophosgene (CSCl₂). wikipedia.org Thiophosgene is a highly reactive compound that can act as a dienophile and a fundamental component in the creation of various heterocyclic and polymeric structures. wikipedia.org The in-situ generation of thiophosgene from the dithietane is advantageous as it circumvents the need to handle the highly toxic and volatile monomer directly. wikipedia.org

A key application of the monomers derived from this process is in the synthesis of poly(arylene vinylene)s (PAVs), a class of conjugated polymers celebrated for their electroluminescent and semiconducting properties. researchgate.netrsc.org The synthesis of these polymers frequently relies on condensation reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. These reactions necessitate the use of dialdehyde (B1249045) and bis(phosphonium salt) or bis(phosphonate ester) monomers.

Although direct polymerization from this compound is not a common route, it stands as a crucial starting point for preparing the required monomers. For example, the thiocarbonyl groups obtained from the dithietane can be transformed into carbonyl groups. Furthermore, the reactive carbon-chlorine bonds can be exploited to construct the backbones of polymer precursors. A relevant, though not direct, example is the application of a chlorine precursor route for the synthesis of poly[(2,3-diphenyl-p-phenylene)vinylene] (DP-PPV), which underscores the potential of chlorinated precursors in this area of materials science.

To demonstrate the potential of materials synthesized from precursors such as this compound, the following table provides a summary of the electronic and optical properties of several representative poly(arylene vinylene) derivatives.

Table 1: Electronic and Optical Properties of Representative Poly(arylene vinylene) Derivatives

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Emission Maximum (nm) |

|---|---|---|---|---|---|

| Poly(p-phenylene vinylene) (PPV) | -5.1 | -2.5 | 2.6 | 2.2 | 550 (Green-Yellow) |

| Poly(2,5-thienylene vinylene) (PTV) | -4.9 | -3.1 | 1.8 | 1.8 | 690 (Red) researchgate.net |

| Poly(4,4'-[(2,3-dihydrothieno[3,4-b] researchgate.netresearchgate.netdioxin-5-yl)vinyl]-1,1'-biphenyl) (PBPE) | -4.89 | -3.81 | 1.08 | 1.49 | Not Available researchgate.net |

| Fluorinated PPV derivative | Not Available | Not Available | Not Available | Not Available | Blue emission mdpi.com |

Note: The data for PPV represents generally accepted values, while the data for PTV and PBPE are derived from specific research. "Not Available" indicates that the specific data was not provided in the referenced sources.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and by extension the band gap, can be fine-tuned by incorporating different aromatic or heterocyclic moieties into the polymer's backbone. This ability to tune the electronic structure is critical for the rational design of materials for specific applications, such as the emissive layer in organic light-emitting diodes (OLEDs) or the active layer in organic photovoltaic (OPV) cells. The lower band gap of PTV in comparison to PPV, for example, results in an emission that is shifted towards the red end of the spectrum. researchgate.net

Continued research into the chemical modification of this compound and its use in polymerization reactions is anticipated to lead to the development of new classes of advanced materials. These materials, with their precisely engineered electronic and optical properties, are expected to create new opportunities in the fields of organic electronics and photonics.

Degradation and Environmental Transformation of 2,2,4,4 Tetrachloro 1,3 Dithietane

Chemical Degradation Pathways

Chemical degradation of 2,2,4,4-tetrachloro-1,3-dithietane is primarily driven by its reactions with water and its response to thermal energy. These processes involve the cleavage and rearrangement of its dithietane ring structure.

Hydrolytic Stability and Reactions

This compound, which is the photochemically formed dimer of thiophosgene (B130339), exhibits reactivity towards hydrolysis. wikipedia.org Under acidic conditions, it can be hydrolyzed to yield 4,4-dichloro-1,3-dithietane-2-one. mdpi.com This reaction involves the conversion of one of the dichloromethylene groups into a carbonyl group. mdpi.com

The hydrolysis process can be summarized as follows:

| Reactant | Conditions | Major Product |

| This compound | Acidic (e.g., Acetic Acid-Water) | 4,4-dichloro-1,3-dithietane-2-one |

This interactive table summarizes the hydrolytic degradation of this compound.

The resulting product, 4,4-dichloro-1,3-dithietane-2-one, has been noted for its relative long-term stability. mdpi.com

Thermolytic Degradation Products and Mechanisms

The thermal behavior of this compound is closely linked to its monomer, thiophosgene. While detailed studies on the direct thermolysis of the tetrachloro dimer are not extensively documented, the thermal decomposition of its hydrolysis product, 4,4-dichloro-1,3-dithietane-2-one, provides insight. This related compound has been reported to revert to thiophosgene and carbonyl sulfide (B99878) upon heating. mdpi.com

| Precursor | Conditions | Degradation Products |

| 4,4-dichloro-1,3-dithietane-2-one | Heating | Thiophosgene, Carbonyl sulfide |

This interactive table details the thermolytic degradation products of a key derivative of this compound.

Given that this compound is itself a dimer of thiophosgene, it is plausible that its thermolytic degradation pathway would also involve cleavage of the 1,3-dithietane (B8821032) ring to regenerate the thiophosgene monomer. wikipedia.orgmdpi.com

Academic Studies on Biological/Environmental Transformation

The biological and environmental transformation of chlorinated cyclic sulfides like this compound is a key area of research for understanding their environmental impact.

Microbial Metabolism of Organosulfur Heterocycles

Sulfur heterocycles are found in various environments and can be metabolized by microorganisms. nih.gov The microbial degradation of these compounds is a significant area of study, partly for its potential application in the biodesulfurization of fossil fuels. nih.govnih.gov In most studied cases of microbial metabolism of organosulfur compounds, the carbon-sulfur (C-S) bond is the primary site of enzymatic attack, leading to the opening of the heterocyclic ring. nih.gov This process is often facilitated by the introduction of oxygen atoms onto the sulfur atom or adjacent carbon atoms, which weakens the C-S bond. nih.gov

Microbial sulfur metabolism is a crucial part of biogeochemical cycles, involving processes like oxidation and reduction carried out by a diverse range of bacteria in both aerobic and anaerobic environments. researchgate.net While specific studies on the microbial metabolism of this compound are not widely available, the general principles of organosulfur heterocycle biodegradation suggest that microbial systems could potentially cleave its dithietane ring.

Environmental Fate and Persistence Considerations for Chlorinated Cyclic Sulfides

The environmental fate of chlorinated cyclic sulfides is influenced by the stability of both the heterocyclic ring and the carbon-chlorine bonds. The persistence of such compounds depends on their resistance to abiotic and biotic degradation pathways. Compounds containing reactive chlorine are known to be effective neutralizers for certain hazardous agents, indicating the potential for the chlorine atoms on the dithietane ring to be reactive sites. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.